4-Bromo-2-fluorotoluene

Catalog No.
S664130
CAS No.
51436-99-8
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluorotoluene

CAS Number

51436-99-8

Product Name

4-Bromo-2-fluorotoluene

IUPAC Name

4-bromo-2-fluoro-1-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3

InChI Key

YZFVUQSAJMLFOZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Br)F

Canonical SMILES

CC1=C(C=C(C=C1)Br)F

The exact mass of the compound 4-Bromo-2-fluorotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2-fluorotoluene (CAS 51436-99-8) is a substituted aromatic compound featuring bromine, fluorine, and methyl groups on a benzene ring. This specific arrangement makes it a versatile intermediate in organic synthesis, particularly for producing pharmaceuticals, agrochemicals, and advanced materials. Its primary utility stems from the differential reactivity of its functional groups, where the carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions, while the ortho-fluorine atom significantly influences regioselectivity and electronic properties in subsequent synthetic steps.

Substituting 4-Bromo-2-fluorotoluene with isomers (e.g., 3-Bromo-4-fluorotoluene) or simpler analogs (e.g., 4-Bromotoluene) is often unviable due to the critical role of the ortho-fluorine atom. This specific substituent placement acts as a powerful directing group in ortho-lithiation reactions, enabling highly regioselective synthesis of trisubstituted intermediates that are otherwise difficult to access. Furthermore, the electron-withdrawing nature of the fluorine at the C2 position directly influences the reactivity of the C-Br bond in cross-coupling reactions and modulates the electronic properties and biological activity of downstream products, such as kinase inhibitors. Changing the halogen's position or removing it entirely alters these precise electronic and steric effects, leading to different product profiles, lower yields, or loss of target bioactivity.

Precursor Suitability: Enables Regioselective Synthesis via Directed ortho-Metalation

The fluorine atom at the C2 position in 4-Bromo-2-fluorotoluene functions as an effective Directed Metalation Group (DMG). In the presence of strong bases like n-butyllithium, deprotonation occurs exclusively at the C3 position, ortho to the fluorine atom. This high regioselectivity is crucial for synthesizing specific trisubstituted aromatic intermediates. In contrast, isomers lacking the ortho-directing fluorine group, such as 4-bromotoluene, would undergo lithiation primarily at the benzylic methyl group or at the ortho-positions to the methyl group, leading to entirely different product distributions. This makes 4-Bromo-2-fluorotoluene essential for synthetic routes requiring clean C3 functionalization.

Evidence DimensionSite of Lithiation (Deprotonation)
Target Compound DataExclusively at C3 position (ortho to Fluorine)
Comparator Or Baseline4-Bromotoluene (lacks ortho-F DMG): Primarily benzylic (methyl group) or ortho to methyl group.
Quantified DifferenceQualitative but absolute difference in regiochemical outcome.
ConditionsReaction with strong organolithium base (e.g., n-BuLi/TMEDA) at low temperature (e.g., -78 °C).

For synthesizing regiochemically pure intermediates, this compound avoids costly isomeric separation steps required when using less specific precursors.

Processability Advantage: Favorable Reactivity Profile in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity of the aryl halide is critical. The general reactivity trend is I > Br > Cl. 4-Bromo-2-fluorotoluene offers a balanced reactivity profile suitable for many standard protocols. It is significantly more reactive than its analog 4-Chloro-2-fluorotoluene, which often requires higher catalyst loadings, more specialized (and expensive) ligands, and harsher reaction conditions to achieve comparable yields. While an iodo-analog would be more reactive, aryl bromides often provide a better balance of reactivity, stability, and cost, avoiding issues like faster catalyst deactivation or undesired side reactions sometimes seen with highly reactive aryl iodides.

Evidence DimensionRelative Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataAryl Bromide: Good reactivity, compatible with a wide range of standard catalysts and conditions.
Comparator Or BaselineAryl Chloride: Significantly less reactive, requires more forceful conditions/specialized catalysts. Aryl Iodide: More reactive, but potentially less stable and more expensive.
Quantified DifferenceAryl chlorides are much less reactive than bromides, often requiring specialized ligands to be viable substrates.
ConditionsStandard Suzuki-Miyaura coupling conditions (e.g., Pd(OAc)2, phosphine ligand, base, solvent).

Procuring the bromo-derivative allows for use of more common, less expensive catalysts and milder conditions, improving process efficiency and reducing costs compared to the chloro-analog.

Application-Critical Performance: Required Building Block for Bioactive Triazolopyridine Derivatives

4-Bromo-2-fluorotoluene is a documented precursor for synthesizing substituted phenyl-[1,2,4]triazolo[1,5-a]pyridines, a scaffold found in potent, dual-target kinase and histone deacetylase (JAK/HDAC) inhibitors. In these complex bioactive molecules, the specific 4-substituted-2-fluorophenyl moiety, derived directly from this starting material, is critical for binding to the target enzymes and achieving high inhibitory activity. Substitution with an isomeric precursor would alter the precise geometry and electronic interactions within the enzyme's active site, likely diminishing or ablating the desired biological effect. This makes the exact substitution pattern of 4-Bromo-2-fluorotoluene non-negotiable for the synthesis of these specific therapeutic agents.

Evidence DimensionUtility as a Precursor for Bioactive Molecules
Target Compound DataServes as a key building block for a class of potent JAK/HDAC inhibitors.
Comparator Or BaselineIsomeric or non-fluorinated analogs.
Quantified DifferenceThe specific substitution pattern is required to achieve the reported nanomolar inhibitory activities against target enzymes.
ConditionsMulti-step synthesis involving initial cross-coupling of the 4-bromo-2-fluorotoluene-derived moiety.

For researchers in drug discovery and development, using this exact compound is essential for reproducing published results and achieving the target molecule's required biological activity.

Regiochemically Controlled Synthesis of Complex Aromatic Scaffolds

This compound is the right choice when a synthetic route requires precise functionalization at the C3 position of a 4-bromo-2-fluorotoluene core. Its utility in directed ortho-metalation provides a reliable method for introducing a third substituent with high selectivity, bypassing the need for complex purification of isomeric byproducts.

Building Block for Specific Kinase Inhibitor Drug Discovery Programs

For medicinal chemists developing molecules based on the [1,2,4]triazolo[1,5-a]pyridine scaffold, particularly for JAK/HDAC inhibition, this specific precursor is essential. The 4-substituted-2-fluorophenyl moiety it provides is integral to the structure-activity relationship of this class of compounds, making it a required material for achieving target potency.

Intermediate for Agrochemicals and Performance Materials

The compound serves as a versatile intermediate for various agrochemicals and specialty materials where the specific combination of fluoro, bromo, and methyl substituents is needed to achieve desired physical properties or biological activity. Its balanced reactivity in cross-coupling makes it suitable for scalable industrial syntheses.

XLogP3

3.1

LogP

3.64 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51436-99-8

Wikipedia

4-Bromo-2-fluorotoluene

Dates

Last modified: 08-15-2023

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